2-(5-Oxazolyl)benzoic Acid

Übersicht

Beschreibung

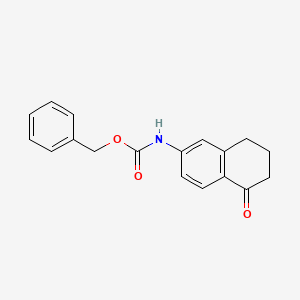

2-(5-Oxazolyl)benzoic Acid, with the CAS Number 169508-94-5, is a chemical compound with a molecular weight of 189.17 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H7NO3 . The InChI code for this compound is 1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-(5-Oxazolyl)benzoic acid derivatives have been synthesized and evaluated for their antioxidant activity. A study by Kuş et al. (2017) synthesized oxazole-5(4H)-one derivatives and assessed their effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats, demonstrating significant antioxidant activity (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Anticancer Potential

Tangellamudi et al. (2018) designed 2-Aryl 5-hydroxy benzo[d]oxazoles as potential anticancer agents. The synthesized compounds exhibited selective growth inhibition of cancer cells, indicating their promise as anticancer drugs (Tangellamudi, Shinde, Pooladanda, Godugu, & Balasubramanian, 2018).

Synthesis and Crystal Structure Analysis

Marjani (2013) synthesized and analyzed the structure of a derivative of this compound using X-ray diffraction, providing insights into its molecular structure and potential applications in material science (Marjani, 2013).

Nonlinear Optical Properties

A study by Murthy et al. (2010) investigated the nonlinear optical properties of 4-substituted benzylidene-2-pheny-5-oxazolones, highlighting their potential applications in photonics and electronics (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).

Novel Synthesis Methods

Zhong et al. (2012) developed a novel synthesis method for 2,5-disubstituted oxazoles and oxazolines, which could have implications for the production and application of this compound derivatives in various fields (Zhong, Tang, Yin, Chen, & He, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTGSVWPWKVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

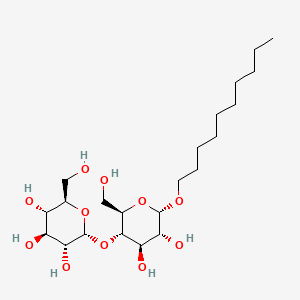

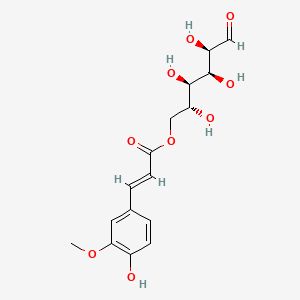

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)